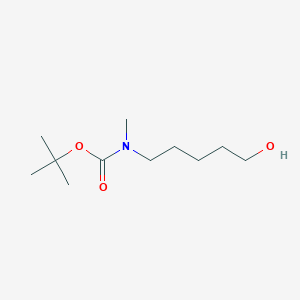
1-(isocyanatomethyl)cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isocyanatomethyl)cyclohex-1-ene, also known as 1-isocyano-1-methylcyclohexene (IMC), is an organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid which is widely used as a reagent in organic synthesis. In addition to its use in organic synthesis, IMC has also been studied for its potential applications in various scientific research areas such as biochemistry and physiology.
Applications De Recherche Scientifique
IMC has been used in a variety of scientific research applications, including biochemistry and physiology. It has been used as a reagent in the synthesis of various organic compounds, as well as in the study of enzyme-catalyzed reactions. Additionally, IMC has been used in the study of cell membrane transport, signal transduction pathways, and the regulation of gene expression.
Mécanisme D'action
The mechanism of action of IMC is not fully understood. However, it has been suggested that IMC may act as a catalyst in certain biochemical reactions, as it has been observed to accelerate the rate of some reactions. Additionally, IMC has been shown to interact with certain proteins and enzymes, likely due to its ability to form hydrogen bonds with them.
Biochemical and Physiological Effects
The biochemical and physiological effects of IMC are not fully understood. However, it has been observed to increase the rate of certain biochemical reactions, as well as interact with certain proteins and enzymes. Additionally, IMC has been observed to affect cell membrane transport, signal transduction pathways, and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using IMC in laboratory experiments are its low cost, low toxicity, and wide availability. Additionally, IMC is relatively easy to work with and can be stored for extended periods of time. The main limitation of using IMC in laboratory experiments is its volatility, which can result in sample loss and contamination.
Orientations Futures
The potential applications of IMC in scientific research are numerous and varied. Future research could focus on the development of new synthetic methods for the production of IMC, as well as the study of its biochemical and physiological effects. Additionally, further research could be conducted on the mechanism of action of IMC, as well as its potential applications in drug discovery and development. Finally, further research could be conducted on the potential uses of IMC in industrial processes.
Méthodes De Synthèse
IMC can be synthesized from the reaction of 1-chlorocyclohexane with potassium cyanide in an aqueous solution. The reaction proceeds through a nucleophilic substitution reaction, where the chlorine atom is replaced by a cyanide ion. The reaction is typically carried out at room temperature and yields an aqueous solution of IMC.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 1-(isocyanatomethyl)cyclohex-1-ene can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Cyclohexene", "Phosgene", "Methylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexene is reacted with phosgene in the presence of a catalyst to form 1,6-dichlorohexane.", "Step 2: 1,6-dichlorohexane is reacted with methylamine in the presence of sodium hydroxide to form 1-(chloromethyl)cyclohex-1-ene.", "Step 3: 1-(chloromethyl)cyclohex-1-ene is reacted with sodium bicarbonate in ethanol to form 1-(hydroxymethyl)cyclohex-1-ene.", "Step 4: 1-(hydroxymethyl)cyclohex-1-ene is reacted with phosgene in the presence of a catalyst to form 1-(isocyanatomethyl)cyclohex-1-ene." ] } | |
Numéro CAS |
2649047-02-7 |
Nom du produit |
1-(isocyanatomethyl)cyclohex-1-ene |
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



